Heneicomycin

Beschreibung

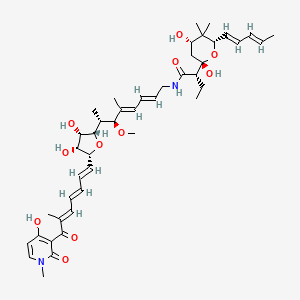

structurally related to efrotomycin, mocimycin & goldinomycin; structure

Eigenschaften

IUPAC Name |

(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62N2O11/c1-10-12-14-22-34-43(6,7)33(48)26-44(54,57-34)30(11-2)41(52)45-24-18-17-20-28(4)39(55-9)29(5)40-38(51)37(50)32(56-40)21-16-13-15-19-27(3)36(49)35-31(47)23-25-46(8)42(35)53/h10,12-23,25,29-30,32-34,37-40,47-48,50-51,54H,11,24,26H2,1-9H3,(H,45,52)/b12-10+,15-13+,18-17+,21-16+,22-14+,27-19+,28-20+/t29-,30-,32-,33+,34+,37+,38+,39-,40+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGDSUWMXCVJEA-ZODLGNRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(CC(C(C(O3)C=CC=CC)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3(C[C@@H](C([C@@H](O3)/C=C/C=C/C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66170-37-4 | |

| Record name | Heneicomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Unveiling of Heneicomycin's Assembly Line: A Technical Guide to its Biosynthesis in Streptomyces

For Immediate Release

An In-depth Exploration of the Genetic Blueprint and Molecular Machinery Behind the Elfamycin Antibiotic, Heneicomycin

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biosynthetic pathway of this compound, a potent elfamycin antibiotic produced by Streptomyces species. Drawing upon the significant homology to the well-characterized aurodox biosynthetic pathway, this document details the genetic organization, proposed enzymatic functions, and regulatory apects governing the production of this complex natural product.

This compound, a member of the kirromycin-type antibiotics, is a polyketide natural product known for its antibacterial properties. It is a direct precursor to the closely related antibiotic, aurodox, differing only by the absence of a hydroxyl group. This guide elucidates the biosynthetic journey of this compound, leveraging the recent advancements in the understanding of the aurodox biosynthetic gene cluster from Streptomyces goldiniensis.

The Genetic Architecture: The Aurodox/Heneicomycin Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a large, 87 kb hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster. This cluster, extensively studied in the context of aurodox production, provides a robust model for understanding this compound's formation. The core of this assembly line is a modular PKS system that iteratively condenses simple acyl-CoA precursors to build the complex carbon skeleton of the molecule.

Below is a summary of the key genes within the aurodox (aur) biosynthetic gene cluster, which is responsible for the production of the this compound backbone.

| Gene | Proposed Function | Homolog in Kirromycin BGC (kir) |

| aurAI | Type I Polyketide Synthase (PKS), Module 1-3 | kirAI |

| aurAII | Type I PKS, Module 4-6 | kirAII |

| aurAIII | Type I PKS, Module 7-9 | kirAIII |

| aurAIV | Type I PKS, Module 10-12 | kirAIV |

| aurAV | Type I PKS, Module 13 | kirAV |

| aurB | Non-Ribosomal Peptide Synthetase (NRPS) | kirB |

| aurC | Acyltransferase | kirC |

| aurD | 3-oxoacyl-[acyl-carrier-protein] reductase | kirD |

| aurE | Enoyl-CoA hydratase/isomerase | kirE |

| aurF | Acyl-CoA dehydrogenase | kirF |

| aurG | Thioesterase | kirG |

| aurH | Cytochrome P450 hydroxylase (putative) | - |

| aurI | Acyl-CoA synthetase | kirI |

| aurJ | Acyl-carrier-protein | kirJ |

| aurK | Ketoreductase | kirK |

| aurL | Dehydratase | kirL |

| aurM * | SAM-dependent O-methyltransferase | - |

| aurN | Transcriptional regulator | kirN |

| aurO | ABC transporter | kirO |

| aurP | Phosphopantetheinyl transferase | kirP |

| aurQ | Hypothetical protein | - |

| aurR | Transcriptional regulator | kirR |

| aurS | Acyl-CoA dehydrogenase | kirS |

| aurT | Thioesterase | kirT |

| aurU | Acyl-CoA dehydrogenase | kirU |

| aurV | Acyl-CoA dehydrogenase | kirV |

| aurW | Acyl-CoA dehydrogenase | kirW |

| aurX | Acyl-CoA dehydrogenase | kirX |

Note: This table is a composite based on the reported homology between the aurodox and kirromycin gene clusters. The gene aurH is the putative hydroxylase responsible for the conversion of this compound to aurodox and is therefore not directly involved in this compound biosynthesis itself.

The Biosynthetic Pathway: From Precursors to Polyketide

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions orchestrated by the PKS/NRPS machinery. The proposed pathway, based on the kirromycin model, is as follows:

Heneicomycin chemical formula and molecular weight

An In-Depth Technical Overview of Heneicomycin

Introduction

This compound is an antibiotic that belongs to the elfamycin family, a group of natural products known for their antibacterial properties.[1][2] It is produced by the bacterium Streptomyces filipinensis and has been identified as a deoxy modification of a closely related antibiotic, aurodox.[1][2][3] This document provides a summary of the key chemical properties of this compound, drawing from publicly available scientific literature.

Chemical and Physical Properties

The fundamental chemical identifiers for this compound are detailed below. This data is crucial for researchers in chemical synthesis, drug formulation, and quality control.

| Property | Value |

| Chemical Formula | C₄₄H₆₂N₂O₁₁ |

| Molecular Weight | 794.97 g/mol [4][5][6] (alternatively reported as 794.98 g/mol [2]) |

| CAS Number | 66170-37-4[4][5] |

| Physical Form | Amorphous yellow powder[1][3] |

| Purity (Commercial) | ≥98%[4] |

Mechanism of Action

This compound, like other members of the elfamycin family, functions by inhibiting bacterial protein synthesis.[2] Its primary molecular target is the elongation factor Tu (EF-Tu), a vital protein involved in the elongation phase of protein synthesis in prokaryotes.[2] By binding to EF-Tu, this compound disrupts the normal functioning of the ribosome, thereby halting protein production and ultimately leading to bacterial cell death.

Structural Relationship and Classification

This compound's structure is closely related to other elfamycin antibiotics, most notably aurodox. Spectroscopic analysis, including mass spectrometry and NMR, has revealed that this compound is a deoxy derivative of aurodox.[1] The key structural difference is the absence of a hydroxyl group on the tetrahydropyran ring in this compound.[2] Some research suggests that this compound may be a biosynthetic precursor to aurodox.[2]

Caption: Logical relationship of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound can be found in the primary literature. The foundational methods employed include:

-

Fermentation and Isolation: this compound is obtained from the fermentation broths of Streptomyces filipinensis.[2]

-

Structural Elucidation: The chemical structure was determined using advanced spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

For specific, detailed protocols, researchers are advised to consult the original scientific publications.

Storage and Handling

For laboratory use, this compound is typically stored as a powder at -20°C for long-term stability (up to 2 years).[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to two weeks.[5][6] It is recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial.[5] Solutions should ideally be prepared fresh for immediate use.[5]

References

- 1. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 66170-37-4 | Benchchem [benchchem.com]

- 3. THE STRUCTURE OF this compound [jstage.jst.go.jp]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound|66170-37-4|COA [dcchemicals.com]

- 6. This compound|CAS 66170-37-4|DC Chemicals [dcchemicals.com]

Heneicomycin: A Technical Guide to its Antibacterial Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Heneicomycin is a member of the elfamycin family of antibiotics, a group of natural products known for their potent antibacterial properties. Produced by the fermentation of Streptomyces filipinensis, this compound exerts its bactericidal effects by inhibiting protein synthesis through a targeted interaction with Elongation Factor Tu (EF-Tu). This technical guide provides a detailed overview of the antibacterial spectrum and activity of this compound, including its mechanism of action, methodologies for susceptibility testing, and available data on its in vitro efficacy. Due to the scarcity of publicly available quantitative data specifically for this compound, this report includes representative antibacterial spectrum data from its close structural and functional analog, kirromycin, to provide a comprehensive understanding of its expected activity.

Mechanism of Action: Targeting Elongation Factor Tu (EF-Tu)

This compound, like other elfamycins, targets a crucial component of the bacterial protein synthesis machinery: Elongation Factor Tu (EF-Tu). EF-Tu is a highly conserved GTPase that plays an essential role in delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation. By binding to EF-Tu, this compound locks it in a conformation that, even after GTP hydrolysis, prevents its release from the ribosome. This action effectively stalls the ribosome, halting protein synthesis and leading to bacterial cell death.

The sequence of events is as follows:

-

EF-Tu, bound to GTP, forms a ternary complex with an aminoacyl-tRNA.

-

This ternary complex delivers the aa-tRNA to the A-site of the ribosome.

-

Upon successful codon-anticodon recognition, the ribosome induces GTP hydrolysis on EF-Tu.

-

Normally, the resulting EF-Tu-GDP complex changes conformation and dissociates from the ribosome, allowing for the next cycle of elongation.

-

This compound binds to a pocket on EF-Tu, disrupting this cycle. The EF-Tu-GDP complex, with this compound bound, remains locked onto the ribosome.

-

This stalled complex physically blocks the A-site, preventing the binding of a new ternary complex and thereby inhibiting further polypeptide chain elongation.

Caption: this compound inhibits protein synthesis by trapping EF-Tu-GDP on the ribosome.

Antibacterial Spectrum

This compound is known to possess a broad spectrum of activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as mycoplasmas.[1] While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly accessible literature, the activity of the structurally and mechanistically similar elfamycin, kirromycin, provides a strong indication of its antibacterial profile. Elfamycins generally exhibit potent activity against Gram-positive bacteria.

Quantitative Antibacterial Activity (Representative Data)

The following table summarizes the MIC values for kirromycin against a range of bacterial species. This data is presented as a proxy for the expected activity of this compound.

| Bacterial Species | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.05 - 0.2 |

| Streptococcus pyogenes | Gram-positive | ≤ 0.015 - 0.03 |

| Streptococcus pneumoniae | Gram-positive | 0.03 - 0.12 |

| Bacillus subtilis | Gram-positive | 0.01 |

| Clostridium perfringens | Gram-positive (Anaerobe) | 0.12 |

| Escherichia coli | Gram-negative | 128 |

| Klebsiella pneumoniae | Gram-negative | 64 - 128 |

| Salmonella typhimurium | Gram-negative | 64 |

| Proteus vulgaris | Gram-negative | >128 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

Note: Data is compiled from various sources on kirromycin and should be considered representative. Actual MIC values for this compound may vary.

Experimental Protocols: MIC Determination

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a microorganism in vitro. The standard method for this determination is the broth microdilution assay, performed according to guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Bacterial inoculum, standardized to a 0.5 McFarland turbidity standard (approximating 1.5 x 10⁸ CFU/mL).

-

Sterile diluents (e.g., saline or broth).

-

Incubator set to 35-37°C.

-

Spectrophotometer or microplate reader (optional, for turbidimetric measurement).

Procedure:

-

Preparation of this compound Dilutions: A two-fold serial dilution of the this compound stock solution is performed directly in the 96-well plate.

-

Add 50 µL of sterile broth to wells 2 through 12 of a designated row.

-

Add 100 µL of the starting this compound concentration to well 1.

-

Transfer 50 µL from well 1 to well 2, mixing thoroughly.

-

Continue this serial transfer from well 2 to well 11, discarding the final 50 µL from well 11. Well 12 serves as the growth control (no antibiotic).

-

-

Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Each well (including the growth control) is inoculated with a standardized volume of the diluted bacterial suspension, bringing the total volume in each well to 100 µL. A sterility control well containing only broth is also included to check for contamination.

-

Incubation: The microtiter plate is covered and incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well). The growth control well should be turbid, and the sterility control well should be clear.

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a promising antibacterial agent from the elfamycin class, characterized by its specific mechanism of inhibiting bacterial protein synthesis via EF-Tu. Its broad spectrum of activity, particularly against Gram-positive bacteria, makes it a subject of interest for further research and development. While specific quantitative data for this compound remains sparse, the activity of its close analog, kirromycin, suggests potent efficacy. The standardized methodologies for determining antibacterial susceptibility, such as the broth microdilution assay, are crucial for the continued evaluation of this and other novel antibiotic compounds. Further studies are warranted to fully elucidate the in vivo efficacy and clinical potential of this compound.

References

Heneicomycin: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicomycin is a potent antibiotic belonging to the elfamycin family, known for its activity against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the specific targeting and inhibition of bacterial protein synthesis, making it a molecule of significant interest in the field of antibacterial drug discovery. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its isolation and biological characterization, and an exploration of its molecular mechanism of action.

Chemical Properties

This compound, a complex polyketide, is structurally related to other elfamycin antibiotics such as aurodox. It is produced by the bacterium Streptomyces filipinensis. The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 66170-37-4 | [1] |

| Molecular Formula | C44H62N2O11 | [1] |

| Molecular Weight | 794.97 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Storage | Store at -20°C for long-term stability. |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces filipinensis

Methodology:

-

Fermentation: Streptomyces filipinensis is cultured in a suitable liquid medium under optimal conditions for antibiotic production.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. This compound is then extracted from the mycelium and/or supernatant using an appropriate organic solvent, such as ethyl acetate.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to isolate this compound from other metabolites.

-

Characterization: The purified compound is characterized using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure for this assessment.[2][3][4][5]

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[2]

-

Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate, with each well containing a specific concentration of the antibiotic in broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).[2]

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

This compound exerts its antibacterial effect by targeting and inhibiting the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of protein synthesis. This inhibition ultimately stalls protein production, leading to bacterial cell death.

The binding of this compound to EF-Tu prevents the release of the EF-Tu-GDP complex from the ribosome after GTP hydrolysis. This leads to the formation of a stalled ribosomal complex, which blocks the binding of the next aminoacyl-tRNA to the A-site and thereby halts protein elongation.

In Vitro Translation Assay

An in vitro transcription-translation (IVTT) assay can be employed to demonstrate the inhibitory effect of this compound on protein synthesis.

Methodology:

-

Reaction Setup: A cell-free extract system (e.g., from E. coli) containing all the necessary components for transcription and translation is used. A reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter is added to the system.

-

Addition of this compound: Varying concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated to allow for transcription and translation of the reporter gene.

-

Measurement of Protein Synthesis: The amount of reporter protein synthesized is quantified (e.g., by measuring luminescence for luciferase or colorimetric changes for β-galactosidase).

-

Analysis: A dose-dependent decrease in the amount of synthesized reporter protein in the presence of this compound would indicate its inhibitory effect on protein synthesis.

Conclusion

This compound is a promising antibiotic with a well-defined mechanism of action against a critical bacterial target. Its unique mode of inhibiting EF-Tu provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to explore the full potential of this compound in the fight against bacterial infections. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore potential avenues for chemical modification to enhance its efficacy and safety profile.

References

- 1. This compound|CAS 66170-37-4|DC Chemicals [dcchemicals.com]

- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The Elfamycin Family: A Technical Guide to the Core Relationship of Heneicomycin and Aurodox

For Researchers, Scientists, and Drug Development Professionals

Abstract

The elfamycin class of antibiotics, potent inhibitors of bacterial protein synthesis, represents a promising area for the development of novel antimicrobial agents. This technical guide provides an in-depth examination of the relationship between two key members of this family: heneicomycin and its hydroxylated derivative, aurodox. By targeting the essential elongation factor Tu (EF-Tu), these natural products disrupt the process of translation, leading to bacterial cell death. This document details their structural relationship, comparative biological activity, mechanism of action, and biosynthetic pathways. Furthermore, it provides comprehensive experimental protocols for the study of these and similar compounds, aiming to equip researchers with the necessary information to advance the understanding and application of elfamycins in drug discovery.

Introduction

Elfamycins are a group of structurally diverse antibiotics produced primarily by Streptomyces species. Their defining characteristic is their shared molecular target: the bacterial elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during protein synthesis.[1][2][3] The family includes well-studied compounds such as kirromycin and pulvomycin, which, despite structural differences, all interfere with the function of EF-Tu.[1][4]

This compound, produced by Streptomyces filipinensis, and aurodox, from Streptomyces goldiniensis, are two closely related elfamycins of the kirromycin-type.[5][6] Their study offers insights into the structure-activity relationships within this antibiotic class and provides a basis for the potential bioengineering of novel derivatives with improved therapeutic properties.

Structural Relationship

This compound is a direct biosynthetic precursor to aurodox.[6] The structural difference between the two molecules is the presence of a hydroxyl group at the C30 position in aurodox, which is absent in this compound.[5][6] This hydroxylation event is a key step in the biosynthesis of aurodox. Aurodox itself is structurally very similar to kirromycin, differing only by an additional methylation on its pyridone moiety.[7]

References

- 1. The binding of kirromycin to elongation factor Tu. Structural alterations are responsible for the inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kirromycin drastically reduces the affinity of Escherichia coli elongation factor Tu for aminoacyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribosome-induced tuning of GTP hydrolysis by a translational GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. This compound | 66170-37-4 | Benchchem [benchchem.com]

- 6. Bioconversion capacity of Streptomyces sp GE44282, a producer of the antibiotics this compound and aurodox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Heneicomycin Production in Streptomyces filipinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicomycin, an antibiotic belonging to the elfamycin family, is a secondary metabolite produced by the bacterium Streptomyces filipinensis. First identified in 1979, this compound exhibits antibacterial activity and is structurally characterized as a deoxy modification of aurodox. This technical guide provides a comprehensive overview of this compound, focusing on its producing strain, Streptomyces filipinensis. It details protocols for strain cultivation, fermentation, and product recovery, and presents a putative biosynthetic pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel antibiotics.

Introduction

Streptomyces, a genus of Gram-positive bacteria, is a well-established and prolific source of a wide array of secondary metabolites, including a majority of clinically significant antibiotics.[1][2] Streptomyces filipinensis is a notable species within this genus, recognized for its production of various bioactive compounds. Among these is this compound, a yellow, amorphous powder with the chemical formula C44H62N2O11.[3][4]

Structurally, this compound is a member of the elfamycin family of antibiotics and is closely related to aurodox, from which it differs by the absence of a hydroxyl group.[3][4] While this compound acts as a precursor to aurodox in some other Streptomyces species, this conversion does not occur in S. filipinensis.[4] The primary molecular target of elfamycins like this compound is the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery.[4]

This guide synthesizes the available scientific literature to provide an in-depth technical resource on this compound-producing strains of Streptomyces filipinensis.

Quantitative Data on this compound Production

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data regarding the production yields of this compound from Streptomyces filipinensis. While the isolation and characterization of this compound were reported in 1979, these initial studies did not include fermentation titers or yields.[5][6] Subsequent research has focused on the organism's other secondary metabolites or the biosynthesis of related compounds, leaving a gap in our understanding of this compound production metrics.

For the purpose of providing a comparative framework, Table 1 presents generalized production data for other antibiotics produced by various Streptomyces species, which may serve as a preliminary benchmark for optimization studies of this compound production.

| Antibiotic | Producing Strain | Production Titer | Reference |

| Lincomycin | Streptomyces lincolnensis | 350 mg/L | [7] |

| Neomycin | Streptomyces fradiae | >13000 u/mL | |

| Generic Antibiotic | Streptomyces sindenensis | 95-197 µg/mL | [8] |

| Natamycin | Streptomyces natalensis | 4.09 g/L |

Table 1: Representative Antibiotic Production Titers from Various Streptomyces Species. This table provides examples of production levels for different antibiotics from Streptomyces, highlighting the variability in yields. Note that these are not specific to this compound.

Experimental Protocols

The following protocols are generalized methodologies for the cultivation of Streptomyces filipinensis and the isolation of secondary metabolites, adapted from standard practices for Streptomyces and related actinomycetes. These should be optimized for maximal this compound production.

Strain Cultivation and Fermentation

Objective: To cultivate Streptomyces filipinensis for the production of this compound.

Materials:

-

Streptomyces filipinensis culture

-

Seed medium (e.g., Tryptone-Yeast Extract Broth)

-

Production medium (e.g., Soybean Meal-based medium)

-

Shake flasks or bioreactor

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Aseptically transfer a loopful of S. filipinensis spores or mycelia from a stock culture to a flask containing a suitable seed medium. Incubate at 28-30°C with agitation (e.g., 200-250 rpm) for 36-48 hours, or until dense growth is achieved.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium composition can be varied to optimize for this compound production.

-

Fermentation: Incubate the production culture at 28-30°C with agitation for an extended period, typically 110-240 hours. Monitor key parameters such as pH, dissolved oxygen, and nutrient levels throughout the fermentation process. Fed-batch strategies, involving the periodic addition of nutrients like glucose, may be employed to enhance production.

Extraction and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Centrifuge

-

Organic solvents (e.g., methanol, ethyl acetate, dichloromethane)

-

Rotary evaporator

-

Chromatography system (e.g., silica gel column chromatography, HPLC)

Procedure:

-

Cell Separation: Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant. This compound is likely to be present in both the mycelial cake and the supernatant.

-

Extraction:

-

Mycelial Extraction: Extract the mycelial pellet with a polar organic solvent such as methanol.

-

Supernatant Extraction: Perform a liquid-liquid extraction of the supernatant using an appropriate solvent like ethyl acetate or dichloromethane.

-

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification:

-

Initial Purification: Subject the crude extract to column chromatography (e.g., silica gel) using a gradient of solvents to fractionate the components.

-

Final Purification: Further purify the this compound-containing fractions using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

This compound Biosynthesis

The biosynthetic gene cluster for this compound in Streptomyces filipinensis has not been explicitly characterized. However, significant insights can be drawn from the well-studied biosynthesis of the structurally similar antibiotic, aurodox, in Streptomyces goldiniensis. The aurodox biosynthetic gene cluster is a large, 87 kb hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system.[1][3] This system is responsible for assembling the complex carbon skeleton of the molecule.

Given that this compound is a deoxy-aurodox, its biosynthesis is hypothesized to follow a very similar pathway, with the key difference being the absence of the final hydroxylation step that converts this compound to aurodox in aurodox-producing strains.

Below is a diagram illustrating the putative workflow for the production and characterization of this compound.

Figure 1: Experimental workflow for this compound production.

The following diagram illustrates a simplified, putative biosynthetic pathway for this compound, inferred from the known biosynthesis of related elfamycins.

Figure 2: Putative biosynthetic pathway of this compound.

Conclusion

This compound remains a sparsely studied member of the elfamycin family of antibiotics. While its producing organism, Streptomyces filipinensis, is well-known, specific details regarding the optimization of this compound production are lacking in the public domain. This technical guide provides a consolidated overview of the existing knowledge and presents generalized protocols and putative biosynthetic pathways to serve as a starting point for further research and development. The exploration of fermentation conditions and genetic engineering of the biosynthetic pathway in S. filipinensis holds the potential to unlock higher production yields and facilitate a more thorough investigation of this compound's therapeutic potential.

References

- 1. journals.asm.org [journals.asm.org]

- 2. US3022228A - Neomycin fermentation process - Google Patents [patents.google.com]

- 3. Biosynthesis of Aurodox, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. Biosynthesis of Aurodox, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a new antibiotic (A21A): fermentation, isolation, and antibacterial spectrum [pubmed.ncbi.nlm.nih.gov]

- 7. CN103695504A - Fermentation process of neomycin - Google Patents [patents.google.com]

- 8. Enhanced Antibiotic Production by Streptomyces sindenensis Using Artificial Neural Networks Coupled with Genetic Algorithm and Nelder-Mead Downhill Simplex [jmb.or.kr]

Heneicomycin: A Technical Guide to its Biological Activity and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicomycin is a member of the elfamycin family of antibiotics, a class of natural products known for their potent inhibition of bacterial protein synthesis. Produced by the bacterium Streptomyces filipinensis, this compound targets the prokaryotic elongation factor Tu (EF-Tu), a crucial component of the protein translation machinery. This technical guide provides a comprehensive overview of the biological activity and pharmacological profile of this compound, including its mechanism of action, antimicrobial spectrum, and available toxicological data. Detailed methodologies for key experimental assays are provided to facilitate further research and development of this and related compounds. Due to the limited availability of specific quantitative data for this compound, information from closely related elfamycins is included to provide a broader context for its potential therapeutic applications.

Introduction

This compound is a polyketide antibiotic belonging to the elfamycin class. Structurally, it is closely related to other well-known elfamycins such as aurodox, efrotomycin, and mocimycin. The shared mechanism of action within this family is the targeting of elongation factor Tu (EF-Tu), a highly conserved GTP-binding protein essential for the elongation phase of bacterial protein synthesis. By binding to EF-Tu, elfamycins prevent the proper functioning of the ribosome, leading to a cessation of protein production and ultimately, bacterial cell death. This unique mechanism of action makes the elfamycins an attractive area of study, particularly in the face of rising antimicrobial resistance to conventional drug classes.

Mechanism of Action

The primary molecular target of this compound is the bacterial elongation factor Tu (EF-Tu). EF-Tu is a G-protein that, in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA (aa-tRNA). This complex delivers the correct amino acid to the A-site of the ribosome during protein synthesis. This compound and other elfamycins bind to a specific pocket on EF-Tu, locking it in a conformation that prevents the release of GDP, thereby inhibiting the regeneration of the active EF-Tu-GTP complex. This effectively stalls the elongation cycle of protein synthesis.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Biological Activity

Antimicrobial Spectrum

This compound demonstrates activity primarily against Gram-positive bacteria.[1] While comprehensive quantitative data for this compound is scarce in publicly available literature, the activity of related elfamycins provides an indication of its potential spectrum. One study noted a favorable comparison of this compound to efrotomycin against infections caused by Moraxella bovis and Streptococcus pyogenes.[1] It has also been suggested to have activity against Gram-negative bacteria and Mycoplasma species.[1]

Table 1: In Vitro Antimicrobial Activity of Elfamycins (MIC in µg/mL)

| Bacterial Strain | This compound | Efrotomycin | Aurodox | Mocimycin |

| Streptococcus pyogenes | Favorable to Efrotomycin[1] | Data not available | Data not available | Data not available |

| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available |

| Enterococcus faecalis | Data not available | Data not available | Data not available | Data not available |

| Clostridium difficile | Data not available | Data not available | Data not available | Data not available |

| Neisseria gonorrhoeae | Data not available | Data not available | Data not available | Data not available |

| Moraxella bovis | Favorable to Efrotomycin | Data not available | Data not available | Data not available |

| Bordetella bronchiseptica | Poor activity[2] | Effective[2] | Data not available | Data not available |

Note: The table reflects the limited publicly available data. "Favorable to Efrotomycin" indicates comparable or better activity without providing a specific MIC value.

Cytotoxicity

Table 2: Cytotoxicity Profile of Related Elfamycins

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| This compound | Data not available | Data not available | |

| Aurodox | EPEC (T3SS inhibition) | 1.5 |

Pharmacological Profile

Pharmacokinetics

Detailed pharmacokinetic studies on this compound have not been published. However, the elfamycin class, in general, is known to have poor pharmacokinetic properties and low solubility, which has historically limited their clinical development.[3] One study on this compound noted its rapid elimination following oral administration in mice, which may contribute to its poor activity against certain infections.[2] For the related antibiotic efrotomycin, blood levels were observed to rise rapidly to high concentrations after oral dosing in animals and were prolonged, suggesting potential for good oral bioavailability in some species.[4]

Table 3: Pharmacokinetic Parameters of Related Elfamycins

| Compound | Animal Model | Dosing Route | Key Findings | Reference |

| This compound | Mice | Oral | Rapid elimination | [2] |

| Efrotomycin | Animals | Oral | Rapid and prolonged high blood levels | [4] |

| Phenelfamycin A | Hamsters | Oral | Detected in cecal contents, not in blood | [2] |

Toxicology

Acute toxicity data, such as LD50 values, for this compound are not available in the public domain. The general toxicity profile of the elfamycin class has not been extensively characterized.

Table 4: Acute Toxicity of Related Elfamycins

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| This compound | Data not available | Data not available | Data not available |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Figure 2: Workflow for Broth Microdilution MIC Assay.

Methodology:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a known concentration.

-

Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Figure 3: Workflow for MTT Cytotoxicity Assay.

Methodology:

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent, such as DMSO or a Sorenson's buffer/detergent mixture, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

In Vivo Efficacy Model (Murine Infection Model)

The following is a generalized protocol for a murine systemic infection model to evaluate the in vivo efficacy of this compound, based on common practices in antimicrobial drug discovery.

Figure 4: Workflow for a Murine Systemic Infection Model.

Methodology:

-

Animal Model: Use a suitable strain of mice (e.g., BALB/c or C57BL/6).

-

Infection: Infect the mice with a lethal or sub-lethal dose of a relevant bacterial pathogen (e.g., Streptococcus pyogenes) via an appropriate route (e.g., intraperitoneal or intravenous injection).

-

Treatment: Administer this compound at various doses and schedules via a relevant route (e.g., oral or subcutaneous). Include a vehicle control group and a positive control antibiotic group.

-

Monitoring: Monitor the animals for clinical signs of illness, body weight changes, and survival over a defined period.

-

Endpoint Analysis: At the end of the study, or upon reaching a humane endpoint, euthanize the animals. Harvest relevant organs (e.g., spleen, liver, blood) to determine the bacterial load (CFU/gram of tissue or mL of blood). The 50% effective dose (ED50) can be calculated based on survival data or reduction in bacterial burden.

Conclusion

This compound, as a member of the elfamycin family of antibiotics, presents a compelling area for further investigation due to its unique mechanism of action targeting bacterial protein synthesis via inhibition of EF-Tu. While specific quantitative data on its biological activity and pharmacological profile are limited, the available information, supplemented by data from related elfamycins, suggests a promising antimicrobial spectrum, particularly against Gram-positive bacteria. The provided experimental protocols offer a framework for researchers to conduct further studies to elucidate the full therapeutic potential of this compound. Future research should focus on obtaining comprehensive MIC data against a broad panel of clinical isolates, determining its cytotoxicity against various mammalian cell lines, and conducting thorough pharmacokinetic and in vivo efficacy studies to better define its pharmacological profile and potential for clinical development.

References

- 1. This compound | 66170-37-4 | Benchchem [benchchem.com]

- 2. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elfamycins: inhibitors of elongation factor-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Heneicomycin Fermentation and Production Optimization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicomycin is a polyketide antibiotic belonging to the elfamycin family, which are known for their potent antibacterial activity. Produced by the bacterium Streptomyces filipinensis, this compound is a precursor to the related antibiotic aurodox. The elfamycins exert their antibacterial effect by targeting and inhibiting the prokaryotic Elongation Factor Tu (EF-Tu), a crucial protein involved in bacterial protein synthesis. This unique mechanism of action makes this compound and other elfamycins promising candidates for the development of new antibacterial agents.

These application notes provide detailed protocols for the fermentation of Streptomyces species for the production of this compound and strategies for the optimization of its yield. The methodologies are based on established principles for the cultivation of Streptomyces and the production of polyketide antibiotics, with specific examples drawn from the production of the closely related antibiotic aurodox by Streptomyces goldiniensis.

Data Presentation: Optimizing Fermentation Parameters

Table 1: Effect of Carbon and Nitrogen Sources on Streptomyces sp. MS-266 Dm4 Growth and Antibiotic Production

| Carbon Source (1% w/v) | Dry Weight (g/100mL) | Inhibition Zone (mm) |

| Starch | 0.52 | 32 |

| Glucose | 0.48 | 28 |

| Fructose | 0.41 | 25 |

| Sucrose | 0.35 | 22 |

| Lactose | 0.28 | 18 |

| Nitrogen Source (0.2% w/v) | Dry Weight (g/100mL) | Inhibition Zone (mm) |

| Peptone | 0.45 | 30 |

| NaNO₃ | 0.55 | 26 |

| (NH₄)₂SO₄ | 0.38 | 22 |

| Urea | 0.32 | 19 |

| Glycine | 0.25 | 15 |

Data adapted from a study on Streptomyces sp. MS-266 Dm4.

Table 2: Optimization of Fermentation Conditions for Antibiotic Production by Streptomyces sp. MS-266 Dm4

| Parameter | Value | Dry Weight (g/100mL) | Inhibition Zone (mm) |

| pH | 5.0 | 0.42 | 28 |

| 6.0 | 0.51 | 32 | |

| 7.0 | 0.48 | 29 | |

| 8.0 | 0.41 | 26 | |

| Temperature (°C) | 25 | 0.40 | 27 |

| 30 | 0.53 | 32 | |

| 35 | 0.45 | 28 | |

| 40 | 0.35 | 22 | |

| Incubation Period (days) | 3 | 0.35 | 26 |

| 5 | 0.48 | 30 | |

| 7 | 0.52 | 32 | |

| 9 | 0.49 | 31 |

Data adapted from a study on Streptomyces sp. MS-266 Dm4.

Table 3: Response Surface Methodology (RSM) Optimization of Medium Components for Kanamycin Production by Streptomyces kanamyceticus

| Run | Glucose (g/L) | Glycine Max (g/L) | CaCO₃ (g/L) | Inhibition Zone (mm) |

| 1 | 5 | 5 | 0.5 | 22 |

| 2 | 15 | 5 | 0.5 | 25 |

| 3 | 5 | 15 | 0.5 | 26 |

| 4 | 15 | 15 | 0.5 | 28 |

| 5 | 5 | 10 | 1 | 24 |

| 6 | 15 | 10 | 1 | 27 |

| 7 | 10 | 5 | 1.5 | 26 |

| 8 | 10 | 15 | 1.5 | 29 |

| 9 | 10 | 10 | 1 | 30 |

| 10 | 10 | 10 | 1 | 30 |

Data adapted from a study on Streptomyces kanamyceticus showing the central composite design experiments.[1][2]

Experimental Protocols

The following protocols provide a framework for the fermentation and optimization of this compound production.

Protocol 1: Inoculum Preparation

-

Aseptic Technique: All manipulations should be performed in a laminar flow hood to maintain sterility.

-

Strain Activation: Streak a cryopreserved vial of Streptomyces filipinensis onto a Glucose Yeast Malt Extract (GYM) agar plate.

-

Incubation: Incubate the plate at 28-30°C for 7-10 days, or until well-developed colonies with aerial mycelia are visible.

-

Seed Culture Preparation: Inoculate a single, well-isolated colony into a 250 mL flask containing 50 mL of sterile liquid GYM medium.

-

Incubation of Seed Culture: Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days, or until dense mycelial growth is observed.

Protocol 2: Fermentation for this compound Production

-

Fermentation Medium: Prepare the production medium, Glucose Yeast Malt Extract (GYM) broth. For 1 liter, the composition is:

-

Glucose: 4.0 g

-

Yeast Extract: 4.0 g

-

Malt Extract: 10.0 g

-

Distilled Water: 1000.0 ml

-

Adjust the pH to 7.2 before sterilization.

-

-

Inoculation: Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio. For a 1 L production culture, use 50-100 mL of the seed culture.

-

Fermentation Conditions: Incubate the production culture in a fermenter or shake flasks at 28-30°C with agitation (200-250 rpm for shake flasks) and aeration.

-

Fermentation Time: The fermentation should be carried out for a minimum of 154 hours (approximately 6-7 days) for detectable production of aurodox, and by extension, this compound.[3] The optimal fermentation time should be determined experimentally.

-

Monitoring: Monitor the fermentation by periodically measuring pH, cell growth (dry cell weight), and this compound production (using methods such as HPLC).

Protocol 3: Optimization of this compound Production

A. One-Factor-at-a-Time (OFAT) Optimization:

-

Varying Carbon Sources: Prepare the basal fermentation medium with different carbon sources (e.g., glucose, starch, fructose, sucrose) at a constant concentration (e.g., 10 g/L) to identify the optimal carbon source for this compound production.

-

Varying Nitrogen Sources: Using the optimal carbon source, test various nitrogen sources (e.g., peptone, yeast extract, soybean meal, ammonium sulfate) at a constant concentration (e.g., 5 g/L).

-

Optimizing pH: Evaluate the effect of initial pH on production by adjusting the pH of the medium to different values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) before inoculation.

-

Optimizing Temperature: Assess the impact of temperature by running parallel fermentations at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C).

-

Analysis: At the end of each fermentation, measure the this compound yield to determine the optimal condition for each parameter.

B. Precursor Feeding Strategy:

-

Precursor Identification: this compound is a polyketide, synthesized from simple precursors like acetyl-CoA and propionyl-CoA. Its biosynthesis is also linked to a non-ribosomal peptide synthetase (NRPS) module. Therefore, feeding with precursors such as short-chain fatty acids (e.g., sodium propionate, sodium butyrate) or amino acids may enhance the yield.

-

Feeding Protocol: Add filter-sterilized solutions of the selected precursors to the fermentation culture at different time points (e.g., at the beginning of the fermentation or at the onset of the stationary phase) and at various concentrations.

-

Toxicity Assessment: Monitor for any toxic effects of the precursors on cell growth.

-

Yield Measurement: Quantify the this compound yield to determine the most effective precursor and feeding strategy.

Mandatory Visualizations

Caption: this compound Biosynthetic Pathway.

Caption: Experimental Workflow for Production Optimization.

References

- 1. Frontiers | Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens [frontiersin.org]

- 2. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for the Purification of Heneicomycin from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicomycin is a polyketide antibiotic belonging to the elfamycin family, which are known for their potent antibacterial activity.[1] Produced by the bacterium Streptomyces filipinensis, this compound is structurally a deoxy modification of aurodox.[1] The elfamycin class of antibiotics, including this compound, function by inhibiting bacterial protein synthesis through targeting the elongation factor Tu (EF-Tu). This unique mechanism of action makes them promising candidates for the development of new antibacterial agents.

These application notes provide a detailed, generalized protocol for the purification of this compound from Streptomyces filipinensis culture. Due to the limited availability of a specific, published purification protocol for this compound, the following methodology is adapted from established procedures for the closely related elfamycin antibiotic, aurodox, and general protocols for the isolation of polyketide antibiotics from actinomycetes.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₄H₆₂N₂O₁₁ | [1] |

| Molecular Weight | 794.97 g/mol | |

| Appearance | Amorphous yellow powder | [1] |

| Producing Organism | Streptomyces filipinensis |

Table 2: Chromatographic Parameters for this compound Purification (Proposed)

| Chromatographic Step | Stationary Phase | Mobile Phase | Elution Mode | Detection |

| Solid-Phase Extraction | C18 silica | Methanol/Water gradient | Step gradient | UV (e.g., 254 nm) |

| Silica Gel Chromatography | Silica gel 60 | Chloroform/Methanol gradient | Gradient | UV, Bioassay |

| Preparative HPLC | C18 reverse-phase | Acetonitrile/Water gradient with 0.1% TFA | Gradient | UV (e.g., 254 nm) |

Experimental Protocols

Fermentation of Streptomyces filipinensis

This protocol outlines the cultivation of S. filipinensis for the production of this compound.

Materials:

-

Streptomyces filipinensis culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., Yeast Extract-Malt Extract Broth)

-

Sterile baffled flasks

-

Shaking incubator

Procedure:

-

Inoculate a sterile seed medium with a fresh culture of S. filipinensis.

-

Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

-

Transfer the seed culture to a larger volume of production medium at a 5-10% (v/v) inoculation rate.

-

Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.

-

Monitor the production of this compound using a suitable method, such as bioassay against a susceptible bacterial strain (e.g., Bacillus subtilis) or by HPLC analysis of small culture extracts.

Proposed Protocol for this compound Purification

This protocol is a generalized procedure for the extraction and purification of this compound from the fermentation broth of S. filipinensis.

2.1. Extraction

-

Cell Separation: At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation at 5,000 x g for 20 minutes. This compound is expected to be present in both the mycelium and the supernatant.

-

Mycelial Extraction:

-

Extract the mycelial cake with a polar organic solvent such as acetone or methanol (3 times, with 1 volume of solvent to the wet weight of the mycelium each time).

-

Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain an aqueous suspension.

-

-

Supernatant Extraction:

-

Adjust the pH of the culture supernatant to a neutral or slightly acidic pH (e.g., pH 6.0-7.0).

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform (3 times).

-

-

Combine and Concentrate: Combine the aqueous suspension from the mycelial extract with the organic extracts from the supernatant. Evaporate the solvent under reduced pressure to yield a crude extract.

2.2. Chromatographic Purification

Step 1: Solid-Phase Extraction (SPE) - (Optional pre-purification)

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the this compound with increasing concentrations of methanol in water (e.g., 50%, 80%, 100% methanol).

-

Collect fractions and analyze for the presence of this compound by TLC or HPLC. Pool the active fractions and evaporate the solvent.

Step 2: Silica Gel Column Chromatography

-

Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform or hexane).

-

Adsorb the semi-purified extract from the previous step onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).

-

Collect fractions and monitor the elution of this compound using TLC with UV visualization and/or a bioassay.

-

Pool the fractions containing pure or semi-pure this compound and concentrate under reduced pressure.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

Dissolve the enriched this compound fraction in a suitable solvent (e.g., methanol or acetonitrile).

-

Purify the compound using a preparative reverse-phase C18 HPLC column.

-

Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), at a suitable flow rate.

-

Monitor the elution profile with a UV detector (e.g., at 254 nm).

-

Collect the peak corresponding to this compound.

-

Desalt the purified fraction if necessary (e.g., by another round of SPE) and lyophilize to obtain pure this compound as a yellow powder.

Mandatory Visualizations

Caption: Workflow for this compound Purification.

Caption: this compound's Mechanism of Action.

References

Application Notes and Protocols for Heneicomycin In Vitro Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicomycin is an antibiotic belonging to the elfamycin family, which is structurally similar to efrotomycin, mocimycin, and aurodox.[1] Produced by the bacterium Streptomyces filipinensis, this compound exhibits notable in vitro activity, primarily against Gram-positive bacteria.[2] Its mechanism of action involves the inhibition of bacterial protein synthesis through targeting the prokaryotic Elongation Factor Tu (EF-Tu). This protein is essential for the elongation phase of protein synthesis, where it facilitates the binding of aminoacyl-tRNA to the ribosome. By binding to EF-Tu, this compound prevents this crucial step, leading to the cessation of bacterial growth.

These application notes provide a comprehensive overview of the standard methods for determining the in vitro antibacterial susceptibility of this compound. The following protocols for broth microdilution, agar dilution, and disk diffusion are based on established methodologies and can be adapted for the evaluation of this compound against a panel of clinically relevant bacteria.

Data Presentation: Antibacterial Spectrum of this compound

Quantitative Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in publicly accessible scientific literature.[2] However, initial studies have provided a qualitative understanding of its antibacterial spectrum. This compound has demonstrated activity comparable to the related compound efrotomycin against infections caused by Streptococcus pyogenes and Moraxella bovis.[1][2] The elfamycin class of antibiotics, in general, shows potent activity against Gram-positive bacteria.[2]

Table 1: Qualitative Summary of this compound's In Vitro Antibacterial Activity

| Bacterial Species | Known Activity |

| Streptococcus pyogenes | Favorable activity noted in comparison to efrotomycin.[1][2] |

| Moraxella bovis | Favorable activity noted in comparison to efrotomycin.[1] |

| Gram-Negative Bacteria | Limited activity; rapid elimination may contribute to poor in vivo efficacy against some Gram-negative infections.[1] |

| Mycoplasma species | Some activity has been suggested in the available literature.[2] |

Table 2: Example Data Presentation for MIC Values (Hypothetical for a Related Compound)

| Bacterial Strain | Compound X MIC50 (µg/mL) | Compound X MIC90 (µg/mL) |

| Staphylococcus aureus | 0.5 | 2 |

| Streptococcus pneumoniae | 0.125 | 0.5 |

| Enterococcus faecalis | 4 | 16 |

| Bacillus subtilis | 0.25 | 1 |

Experimental Protocols

The following are detailed protocols for three standard in vitro antibacterial susceptibility testing methods. These can be adapted for testing this compound.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

This compound stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

Dispense 100 µL of each concentration into the wells of a 96-well plate.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours) of the test organism, prepare a bacterial suspension in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

-

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

This compound stock solution

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum suspension (0.5 McFarland)

-

Inoculum replicating apparatus (optional)

Protocol:

-

Preparation of Agar Plates:

-

Prepare molten MHA and cool to 45-50°C.

-

Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a control plate with no this compound.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

-

-

Inoculation:

-

Apply a standardized inoculum (approximately 1-2 µL) to the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to test multiple strains simultaneously.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation:

-

The MIC is the lowest concentration of this compound at which no growth, a faint haze, or a single colony is observed.

-

Disk Diffusion Method (Kirby-Bauer)

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

-

Filter paper disks impregnated with a known concentration of this compound

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum suspension (0.5 McFarland)

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

-

Inoculation:

-

Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

-

-

Disk Application:

-

Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation:

-

Measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk in millimeters.

-

The interpretation of the zone diameter as susceptible, intermediate, or resistant requires the establishment of specific breakpoints, which are not currently available for this compound.

-

Mandatory Visualizations

Caption: Workflow for MIC determination using the broth microdilution method.

Caption: Logical relationship for interpreting susceptibility testing results.

References

Application Notes and Protocols for the Quantitative Analysis of Heneicomycin using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicomycin is an antibiotic that is a precursor to Aurodox and exhibits activity against Gram-positive and Gram-negative bacteria, as well as Mycoplasma.[1] As a member of the elfamycin family of antibiotics, its structural similarity to compounds like aurodox allows for the adaptation of existing analytical methods for its quantification. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is based on the analytical conditions reported for the related compound aurodox and includes a comprehensive guide for method validation to ensure accuracy and reliability.

Analytical Method

The recommended method for the quantitative analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is suitable for the separation and quantification of organic molecules like this compound.

Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC Column | Zorbax C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: 5 mM Ammonium acetate in WaterB: 5 mM Ammonium acetate in Acetonitrile |

| Gradient | To be optimized. Start with a linear gradient from 30% B to 90% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Reagents and Materials

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (ACS grade or higher)

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade, for sample preparation)

-

0.22 µm syringe filters

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial gradient conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for different sample types.

-

For Bulk Drug Substance:

-

Accurately weigh a sufficient amount of the bulk drug to prepare a stock solution of 1 mg/mL in methanol.

-

Dilute the stock solution with the mobile phase to a concentration within the calibration curve range.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

For Pharmaceutical Formulations:

-

Determine the equivalent weight of the formulation containing a known amount of this compound.

-

Disperse the formulation in a suitable volume of methanol to achieve a theoretical concentration of 1 mg/mL of this compound.

-

Sonicate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant and dilute it with the mobile phase to a concentration within the calibration curve range.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

For Biological Matrices (e.g., Plasma, Tissue Homogenate):

-

Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile or methanol to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, LLE or SPE can be employed. The choice of extraction solvent or SPE cartridge will need to be optimized based on the physicochemical properties of this compound.

-

Evaporate the supernatant or the eluate from LLE/SPE to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

-

Method Validation

The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The following parameters should be evaluated:

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from any other components in the sample matrix. Peak purity should be assessed using a photodiode array (PDA) detector. |

| Linearity | A linear relationship between the concentration and the peak area should be established. The correlation coefficient (r²) should be ≥ 0.999. |

| Range | The range should cover the expected concentrations of this compound in the samples to be analyzed. |

| Accuracy | The percentage recovery should be between 98% and 102%. This can be assessed by the standard addition method. |

| Precision | - Repeatability (intra-day precision): The relative standard deviation (RSD) of multiple injections of the same sample on the same day should be ≤ 2%.- Intermediate Precision (inter-day precision): The RSD of the analysis of the same sample on different days should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±2 nm in detection wavelength). |

Data Presentation

All quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.

Table 1: System Suitability Test Results

| Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Tailing Factor | ≤ 2 | |

| Theoretical Plates | ≥ 2000 |

| %RSD of Peak Area (n=6) | ≤ 2% | |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

|---|---|

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| Correlation Coefficient (r²) |

| Linear Regression Equation | |

Table 3: Accuracy and Precision Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |

|---|---|---|---|---|

| Low QC | ||||

| Mid QC |

| High QC | | | | |

Visualizations

Experimental Workflow

Caption: General workflow for the quantitative analysis of this compound.

Sample Preparation Workflow for Biological Matrices

Caption: Detailed sample preparation workflow for biological matrices.

Disclaimer: This application note provides a recommended protocol based on available scientific literature for a structurally related compound. It is essential that this method is fully validated in the user's laboratory for the specific application to ensure accurate and reliable results.

References

Heneicomycin: A Potent Inhibitor of Bacterial Protein Synthesis for Research and Drug Discovery

Application Notes and Protocols